molecular formula C18H21NO3S B2536994 1-(Benzylsulfonyl)-3-(4-methoxyphenyl)pyrrolidine CAS No. 1351612-96-8

1-(Benzylsulfonyl)-3-(4-methoxyphenyl)pyrrolidine

Cat. No.: B2536994
CAS No.: 1351612-96-8
M. Wt: 331.43
InChI Key: YEZQHFSWHZBGRW-UHFFFAOYSA-N
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Description

1-(Benzylsulfonyl)-3-(4-methoxyphenyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a benzylsulfonyl group and a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzylsulfonyl)-3-(4-methoxyphenyl)pyrrolidine typically involves the reaction of 3-(4-methoxyphenyl)pyrrolidine with benzylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Benzylsulfonyl)-3-(4-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding pyrrolidine derivative.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Pyrrolidine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(Benzylsulfonyl)-3-(4-methoxyphenyl)pyrrolidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Benzylsulfonyl)-3-(4-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)piperazine: Used in pharmaceuticals and organic synthesis.

    Tris(4-methoxyphenyl)amine: Employed in material science and optoelectronic devices.

    4-Methoxyphenyl methyl sulfoxide: Utilized in organic synthesis and as a reagent.

Uniqueness

1-(Benzylsulfonyl)-3-(4-methoxyphenyl)pyrrolidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl and methoxyphenyl groups provide versatility in chemical reactions and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-benzylsulfonyl-3-(4-methoxyphenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-22-18-9-7-16(8-10-18)17-11-12-19(13-17)23(20,21)14-15-5-3-2-4-6-15/h2-10,17H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZQHFSWHZBGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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